molecular formula C20H23FN2O3 B4042577 2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B4042577
M. Wt: 358.4 g/mol
InChI Key: OZAKVZSSXIJIFP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the 2-fluorophenoxy intermediate with 4-(2-methoxyphenyl)piperazine under suitable conditions to form the desired piperazine derivative.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with a suitable propanone derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. This compound may act on neurotransmitter receptors, ion channels, or other molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one
  • 2-(2-Fluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one
  • 2-(2-Fluorophenoxy)-1-[4-(2-ethylphenyl)piperazin-1-yl]propan-1-one

Uniqueness

2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both fluorophenoxy and methoxyphenyl groups, which may confer distinct pharmacological properties compared to other similar compounds. These structural features can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-15(26-18-9-5-3-7-16(18)21)20(24)23-13-11-22(12-14-23)17-8-4-6-10-19(17)25-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAKVZSSXIJIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2OC)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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